Stereoisomer-Specific Bioactivity: The (1R,2R)-(+)-Fenoxanil Advantage
The commercial mixture of Fenoxanil contains four stereoisomers, but a single isomer, (1R,2R)-(+)-Fenoxanil, is responsible for the vast majority of its fungicidal activity against Magnaporthe oryzae. This isomer is 3.7 times more bioactive than the commercial isomeric mixture and 21.7 times more bioactive than the (1S,2S)-(-)-Fenoxanil isomer [1]. This stereospecificity is a critical quality control parameter; any variation in isomeric purity directly impacts field efficacy.
| Evidence Dimension | Relative Bioactivity Factor (fold-change) |
|---|---|
| Target Compound Data | (1R,2R)-(+)-Fenoxanil is 3.7x and 21.7x more bioactive |
| Comparator Or Baseline | Commercial isomer mixture and (1S,2S)-(-)-Fenoxanil isomer, respectively |
| Quantified Difference | 3.7-fold increase over the mixture; 21.7-fold increase over the less active isomer |
| Conditions | In vitro bioactivity assay against Magnaporthe oryzae |
Why This Matters
This quantifies the biological consequence of stereochemical variation, making chiral purity a critical procurement specification for ensuring batch-to-batch efficacy.
- [1] Zhao, W., Lu, Z., Yang, S., Ji, X., Wang, M., & Shi, H. (2025). Enantioseparation and Stereoselective Fungicidal Activity of Fenoxanil Stereoisomer against Magnaporthe oryzae. Journal of Agricultural and Food Chemistry, 73(26), 16220-16228. View Source
